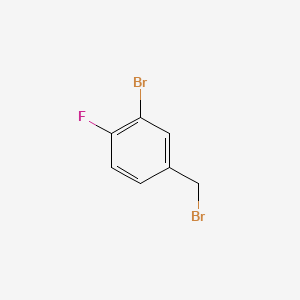

3-Bromo-4-fluorobenzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(bromomethyl)-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWSODQPUJMFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78239-71-1 | |

| Record name | 3-Bromo-4-fluorobenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromo-4-fluorobenzyl bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-fluorobenzyl bromide is a halogenated aromatic compound that serves as a crucial building block in organic synthesis, particularly within the pharmaceutical industry. Its bifunctional nature, featuring a reactive benzyl bromide group and a substituted phenyl ring, makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties, detailed experimental protocols for its synthesis, and a discussion of its applications in medicinal chemistry.

Core Chemical Properties

This compound, with the CAS number 78239-71-1, is a solid at room temperature.[1] It is characterized by the molecular formula C₇H₅Br₂F.[2] The presence of both bromine and fluorine atoms on the benzene ring, in addition to the bromine in the benzylic position, imparts specific reactivity and physical characteristics to the molecule. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 78239-71-1 | [1] |

| Molecular Formula | C₇H₅Br₂F | [2] |

| Molecular Weight | 267.92 g/mol | [2] |

| Melting Point | 39.0 to 43.0 °C | [2] |

| Boiling Point | 259.8±25.0 °C (Predicted) | [3] |

| Density | 1.923±0.06 g/cm³ (Predicted) | [3] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [2] |

| Solubility | Soluble in Methanol; Slightly soluble in water | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various routes. Two common methods are detailed below.

Protocol 1: Radical Bromination of 3-Bromo-4-fluorotoluene

This method involves the free-radical bromination of the benzylic methyl group of 3-bromo-4-fluorotoluene.

Materials:

-

3-Bromo-4-fluorotoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN)

-

1,2-Dichloroethane

-

Anhydrous magnesium sulfate

-

Water

Procedure:

-

In a reaction flask, dissolve 3-bromo-4-fluorotoluene (e.g., 6 mL, 48 mmol) and N-bromosuccinimide (e.g., 2.7 g, 15 mmol) in 1,2-dichloroethane.

-

Add a catalytic amount of 2,2'-azobisisobutyronitrile (e.g., 16 mg, 0.1 mmol) to the solution.

-

Heat the reaction mixture to reflux and maintain for approximately 2 hours.

-

Upon completion of the reaction (monitored by TLC or GC), cool the mixture to room temperature.

-

Dilute the reaction mixture with 1,2-dichloroethane (e.g., 40 mL) and wash with water (e.g., 2 x 50 mL).

-

Separate the organic phase and dry it over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product.

-

The product, this compound, can be further purified by recrystallization or chromatography. A reported yield for this procedure is approximately 72%.[3]

Protocol 2: Bromination of 3-Bromo-4-fluorobenzyl alcohol

This alternative synthesis involves the conversion of the corresponding benzyl alcohol to the benzyl bromide.

Materials:

-

3-Bromo-4-fluorobenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous toluene

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 3-bromo-4-fluorobenzyl alcohol (e.g., 20.5 g, 0.1 mol) in anhydrous toluene (e.g., 100 ml).

-

Cool the solution to 0-10 °C with stirring.

-

Slowly add phosphorus tribromide (e.g., 10 g) dropwise to the cooled solution.

-

After the addition is complete, allow the mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture into water (e.g., 500 ml) to quench the reaction.

-

Separate the organic phase, dry it over anhydrous magnesium sulfate, and remove the solvent by distillation under reduced pressure.

-

The residue can be purified by vacuum distillation to obtain this compound.

Reactivity and Applications in Drug Discovery

This compound is a valuable reagent in medicinal chemistry due to its dual reactivity. The benzyl bromide moiety is highly susceptible to nucleophilic substitution reactions, allowing for the facile introduction of the 3-bromo-4-fluorobenzyl group onto various scaffolds containing nucleophilic centers such as amines, phenols, and thiols.[2][4] Concurrently, the bromine atom on the aromatic ring can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[2]

This versatile reactivity profile makes it a key intermediate in the synthesis of a wide range of biologically active molecules, including potential antibacterial, antifungal, and anticancer agents.[2] The presence of the fluorine atom can also impart desirable pharmacokinetic properties to the final drug molecule, such as increased metabolic stability and enhanced binding affinity.[2]

A common application of this compound is in the synthesis of piperazine derivatives, which are prevalent scaffolds in many approved drugs. The reaction with piperazine proceeds via a nucleophilic substitution, as illustrated in the workflow below.

Caption: Synthesis of 1-(3-Bromo-4-fluorobenzyl)piperazine.

Safety and Handling

This compound is classified as a corrosive and toxic substance.[3] It is a lachrymator, meaning it can cause tearing.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. Store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.[3]

Conclusion

This compound is a key synthetic intermediate with a well-defined set of chemical and physical properties. Its utility in the pharmaceutical and chemical industries is underscored by its versatile reactivity, enabling the construction of complex molecules through both nucleophilic substitution and cross-coupling reactions. The detailed experimental protocols provided herein offer a practical guide for its synthesis, while an understanding of its reactivity and safety precautions is essential for its effective and safe use in a research and development setting.

References

A Comprehensive Technical Guide to 3-Bromo-4-fluorobenzyl bromide (CAS: 78239-71-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromo-4-fluorobenzyl bromide, a key intermediate in pharmaceutical and organic synthesis. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent use, safety and handling procedures, and its applications in medicinal chemistry.

Core Compound Properties

This compound, with the molecular formula C₇H₅Br₂F, is a halogenated aromatic hydrocarbon.[1][2] Its structure, featuring a benzyl group substituted with both bromine and fluorine atoms, makes it a reactive and versatile building block in the synthesis of more complex molecules.[1][2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 78239-71-1 | [3] |

| Molecular Formula | C₇H₅Br₂F | [1][2] |

| Molecular Weight | 267.92 g/mol | [1] |

| Appearance | White to light yellow crystalline solid or powder | [1][2] |

| Melting Point | 41 °C | [4] |

| Boiling Point | 99-100 °C at 3 mbars | [5] |

| Purity | Typically >97.0% (GC) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectra are best consulted directly from spectral databases, typical ¹H NMR assignments are provided below.

| Proton | Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.2-7.8 | m |

| Benzyl Methylene Protons | ~4.6 | s |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.

Synthesis and Reactions

This compound is a valuable reagent in organic synthesis, primarily utilized as an intermediate in the creation of pharmaceutical compounds.[6][7] Its reactivity is centered around the benzylic bromide, which is susceptible to nucleophilic substitution.

Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

Method 1: Bromination of 3-Bromo-4-fluorobenzyl alcohol [5]

-

Reactants: 3-bromo-4-fluoro-benzyl alcohol, phosphorus tribromide.

-

Solvent: Anhydrous toluene.

-

Procedure:

-

Dissolve 20.5 g (0.1 mol) of 3-bromo-4-fluoro-benzyl alcohol in 100 ml of anhydrous toluene.

-

Cool the solution to 0-10 °C with stirring.

-

Add 10 g of phosphorus tribromide dropwise.

-

Stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture into 500 ml of water.

-

Separate the organic phase, dry it over magnesium sulphate, and remove the solvent under vacuum.

-

Distill the residue in vacuo to obtain the final product.

-

-

Yield: 24 g (89.6% of theory).[5]

Method 2: Radical Bromination of 3-Bromo-4-fluorotoluene

-

Reactants: 3-bromo-4-fluorotoluene, N-bromosuccinimide (NBS).

-

Initiator: Azoisobutyronitrile (AIBN).

-

Solvent: Carbon tetrachloride.

-

Procedure:

-

Dissolve 0.228 mol of 3-bromo-4-fluorotoluene in 300 ml of anhydrous carbon tetrachloride.

-

Add 43 g of N-bromosuccinimide.

-

Heat the mixture to reflux.

-

Add 5 g of azoisobutyronitrile to initiate the reaction.

-

Continue refluxing for 4 hours after the initial exothermic reaction subsides.

-

Cool the reaction mixture to 10 °C and filter off the succinimide.

-

Evaporate the carbon tetrachloride in vacuo to yield the product.

-

Use in Subsequent Reactions: Synthesis of 3-Bromo-4-fluorobenzaldehyde[8]

This protocol details the use of this compound in the synthesis of 3-bromo-4-fluorobenzaldehyde, a valuable pharmaceutical intermediate.

-

Reactants: this compound, hexamethylenetetramine.

-

Solvent: Methylene chloride.

-

Procedure:

-

Reflux a mixture of 0.224 mol of this compound and 80 g of hexamethylenetetramine in 200 ml of methylene chloride for 3 hours.[8]

-

Cool the mixture to 5-10 °C and filter the precipitate.

-

Wash the precipitate with 100 ml of methylene chloride.

-

Reflux the precipitate with 100 ml of 50% aqueous acetic acid for 5 hours.

-

Add 25 ml of concentrated hydrochloric acid and reflux for an additional 30 minutes.

-

Cool the reaction mixture to 10-20 °C to obtain 3-bromo-4-fluorobenzaldehyde.[8]

-

Experimental and Synthesis Workflows

The following diagrams, generated using DOT language, visualize the synthesis and reaction workflows.

Safety and Handling

This compound is a corrosive and hazardous substance that requires careful handling in a laboratory setting.[3]

Hazard Identification and Personal Protective Equipment (PPE)

| Hazard | GHS Classification | Recommended PPE |

| Skin Corrosion/Irritation | Category 1B | Protective gloves, flame-retardant antistatic protective clothing |

| Serious Eye Damage | Category 1 | Safety glasses with side-shields or goggles, face shield |

| Corrosive to Metals | May be corrosive to metals | Store in a corrosive resistant container |

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10] Do not get in eyes, on skin, or on clothing.[9] Wash hands thoroughly after handling.[10]

-

Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed and store locked up.[10]

First Aid Measures

-

If on skin (or hair): Immediately remove all contaminated clothing. Rinse skin with water/shower.[10]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[10]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

-

In all cases of exposure, seek immediate medical attention.[9][10]

Applications in Drug Development

The presence of bromine and fluorine atoms in this compound makes it a compound of interest in medicinal chemistry. Halogens can influence a molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.[1] While specific research on this compound is limited, structurally similar halogenated compounds have been investigated for their potential as:

-

Antibacterial and antifungal agents: The introduction of halogens can enhance the antimicrobial activity of a molecule.[1]

-

Anticancer agents: Halogenated compounds are explored for their potential to interact with cellular processes involved in cancer development.[1]

Its primary role is as a versatile intermediate, enabling the synthesis of a wide array of more complex molecules for biological screening and drug development.[1][2]

References

- 1. Buy this compound | 78239-71-1 [smolecule.com]

- 2. CAS 78239-71-1: 2-Bromo-4-(bromomethyl)-1-fluorobenzene [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound >97.0%(GC) 25g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 5. prepchem.com [prepchem.com]

- 6. This compound CAS#: 78239-71-1 [amp.chemicalbook.com]

- 7. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. HU188369B - Process for preparing 3-bromo-4-fluoro-benzaldehyde - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-Fluoro-4-bromobenzyl bromide - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

synthesis of 3-Bromo-4-fluorobenzyl bromide from 3-bromo-4-fluorotoluene

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-fluorobenzyl bromide from 3-bromo-4-fluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of this compound, a key intermediate in pharmaceutical manufacturing, from its precursor, 3-bromo-4-fluorotoluene. The synthesis proceeds via a free-radical bromination of the benzylic methyl group. This guide details the reaction mechanism, offers a specific experimental protocol, presents quantitative data in a structured format, and includes visualizations of the chemical pathways and experimental workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

This compound is a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a reactive benzyl bromide group and a substituted aromatic ring, allows for diverse subsequent chemical modifications. The most direct and common method for its preparation is the selective bromination of the methyl group of 3-bromo-4-fluorotoluene. This transformation is a classic example of a benzylic halogenation, which proceeds through a free-radical chain mechanism.

The Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, is the preferred method for this type of transformation.[1][2] NBS is favored over molecular bromine (Br₂) because it maintains a low, constant concentration of bromine in the reaction mixture, which suppresses competitive electrophilic aromatic substitution on the benzene ring.[3][4][5] The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means.[2][6]

Reaction Principle and Mechanism

The synthesis of this compound from 3-bromo-4-fluorotoluene is a free-radical substitution reaction. The benzylic C-H bonds are weaker than other sp³ C-H bonds in the molecule, and the resulting benzylic radical is stabilized by resonance with the aromatic ring, making the benzylic position particularly susceptible to radical abstraction.[7]

The reaction mechanism using NBS and a radical initiator like AIBN proceeds through three main stages: initiation, propagation, and termination.

-

Initiation: The reaction begins with the homolytic cleavage of the initiator (AIBN) upon heating to form two carbon-centered radicals and nitrogen gas. A resulting radical then abstracts a hydrogen from trace amounts of HBr present to generate a bromine radical, or it reacts directly with the N-Br bond of NBS.[2][8]

-

Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the benzylic methyl group of 3-bromo-4-fluorotoluene to form a resonance-stabilized 3-bromo-4-fluorobenzyl radical and hydrogen bromide (HBr).[7] Second, this benzylic radical reacts with a bromine molecule (Br₂) to yield the desired product, this compound, and a new bromine radical, which continues the chain. The required Br₂ is generated in situ from the reaction of NBS with the HBr produced in the first propagation step.[2][4][5]

-

Termination: The chain reaction is terminated by the combination of any two radical species in the mixture.

Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of this compound.[9]

3.1 Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Molar Eq. |

| 3-bromo-4-fluorotoluene | 189.02 | 9.07 g (6.0 mL) | 48 | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 8.54 g | 48 | 1.0 |

| 2,2'-Azobisisobutyronitrile (AIBN) | 164.21 | 16 mg | 0.1 | 0.002 |

| 1,2-Dichloroethane | 98.96 | ~50 mL | - | - |

| Water (Deionized) | 18.02 | 100 mL | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |

3.2 Apparatus

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware and clamps

3.3 Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-4-fluorotoluene (6.0 mL, 48 mmol) and N-bromosuccinimide (8.54 g, 48 mmol).

-

Solvent and Initiator Addition: Add 1,2-dichloroethane (10 mL) to the flask, followed by the radical initiator, 2,2'-azobisisobutyronitrile (16 mg, 0.1 mmol).

-

Reaction: Heat the reaction mixture to reflux (approximately 84 °C) with vigorous stirring. The reaction is often accompanied by a color change. Maintain reflux for 2 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The byproduct, succinimide, will precipitate as a white solid.

-

Filtration and Extraction: Dilute the reaction mixture with an additional 40 mL of 1,2-dichloroethane. Filter the mixture to remove the succinimide. Transfer the filtrate to a separatory funnel and wash it with water (2 x 50 mL) to remove any remaining succinimide and HBr.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the organic phase to a small volume using a rotary evaporator.

-

Product Isolation: The crude product is obtained as a residue. Based on literature, this procedure yields this compound as a white solid.[9] The reported yield is approximately 9.2 g (72%).[9] The product has a melting point of 41 °C.[9]

Data Summary and Characterization

The following table summarizes the key quantitative data for the described synthesis.

| Parameter | Value | Reference |

| Starting Material | 3-bromo-4-fluorotoluene | [9] |

| Reagents | N-Bromosuccinimide (NBS), AIBN | [9] |

| Solvent | 1,2-Dichloroethane | [9] |

| Molar Ratio (SM:NBS) | 1:1 | [9] |

| Reaction Temperature | Reflux (~84 °C) | [9] |

| Reaction Time | 2 hours | [9] |

| Product | This compound | [9] |

| Physical Form | White Solid | [9] |

| Melting Point | 41 °C | [9] |

| Reported Yield | 72% | [9] |

Characterization: The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To confirm the structure, particularly the appearance of the benzylic CH₂Br signal (~4.5 ppm in ¹H NMR) and the disappearance of the benzylic CH₃ signal.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.

-

Melting Point Analysis: To assess the purity of the solid product.

Safety Precautions

-

Benzyl Bromides: this compound is expected to be a lachrymator (tear-inducing agent) and a skin irritant.[9] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Solvents: 1,2-dichloroethane is a toxic and flammable solvent. Avoid inhalation and skin contact. Carbon tetrachloride, another common solvent for this reaction, is highly toxic and a carcinogen and should be avoided if possible.[10]

-

Reagents: N-Bromosuccinimide (NBS) is an irritant. Avoid inhalation of dust and contact with skin.

Conclusion

The synthesis of this compound from 3-bromo-4-fluorotoluene via free-radical bromination with N-Bromosuccinimide and a radical initiator like AIBN is an effective and well-established method. The procedure provides good yields and relies on a predictable reaction mechanism.[9] Careful control of reaction conditions and adherence to safety protocols are essential for the successful and safe execution of this synthesis in a laboratory setting. This guide provides the necessary technical details to aid researchers in producing this important chemical intermediate.

References

- 1. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 2. Contact Support [mychemblog.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 6. Bromination - Benzylic Bromination [commonorganicchemistry.com]

- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 8. reddit.com [reddit.com]

- 9. This compound CAS#: 78239-71-1 [amp.chemicalbook.com]

- 10. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Bromo-4-fluorobenzyl bromide molecular weight and formula

An In-depth Technical Guide on 3-Bromo-4-fluorobenzyl bromide

This technical guide provides essential chemical data for this compound, a compound relevant to researchers, scientists, and professionals in drug development and fine chemical synthesis.

Core Chemical Properties

The fundamental molecular attributes of this compound are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C7H5Br2F[1] |

| Molecular Weight | 267.92 g/mol [2] |

| CAS Number | 78239-71-1[1][2] |

Structural Elucidation

The nomenclature "this compound" describes a benzene ring attached to a bromomethyl group (benzyl bromide), which is further substituted with a bromine atom at the third position and a fluorine atom at the fourth position. The logical relationship between the name and the final structure is detailed in the diagram below.

References

Spectroscopic Characterization of 3-Bromo-4-fluorobenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-Bromo-4-fluorobenzyl bromide, a key intermediate in pharmaceutical synthesis. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, presented in a clear and structured format for easy interpretation. Furthermore, detailed experimental protocols for acquiring this data are provided, along with a workflow diagram for the complete spectroscopic analysis process.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. Note: The data presented here are predicted values based on the analysis of similar compounds and established spectroscopic principles, as direct experimental data is not publicly available.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.65 | d | ~2.0 | 1H | Ar-H |

| ~7.45 | dd | ~8.5, 2.0 | 1H | Ar-H |

| ~7.15 | t | ~8.5 | 1H | Ar-H |

| 4.49 | s | - | 2H | -CH₂Br |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~159.5 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~138.0 (d, ⁴JCF ≈ 3 Hz) | C-C-Br |

| ~133.0 (d, ³JCF ≈ 8 Hz) | C-H |

| ~130.0 (d, ³JCF ≈ 5 Hz) | C-H |

| ~117.0 (d, ²JCF ≈ 21 Hz) | C-H |

| ~110.0 (d, ²JCF ≈ 20 Hz) | C-Br |

| ~32.0 | -CH₂Br |

Solvent: CDCl₃

Table 3: IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1590, 1485 | Strong, Strong | Aromatic C=C stretch |

| 1280 | Strong | C-F stretch |

| 1220 | Strong | C-Br stretch (benzyl bromide) |

| 1050 | Medium | In-plane C-H bend |

| 820 | Strong | Out-of-plane C-H bend (parasubstitution pattern) |

| 680 | Medium | C-Br stretch (aromatic) |

Sample Preparation: KBr pellet or thin film

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 268, 270, 272 | ~50, 100, 50 | [M]⁺ (Molecular ion with Br isotopes) |

| 189, 191 | ~10, 10 | [M-Br]⁺ |

| 109 | ~90 | [M-Br-Br]⁺ or [C₇H₅F]⁺ |

| 90 | ~40 | [C₇H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The spectrum is acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1 second.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired at room temperature. A spectral width of ~250 ppm is used, with a sufficient number of scans to obtain clear signals for all carbon atoms, including quaternary carbons.

Infrared (IR) Spectroscopy

FT-IR spectra are recorded on a Fourier Transform Infrared spectrometer.

-

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is ground with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the empty sample compartment is recorded. The sample spectrum is then recorded over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with an electron ionization source.

-

Sample Introduction: A small amount of the sample is introduced into the ion source, either via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, the sample is heated to ensure volatilization.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Spectroscopic Analysis Workflow.

An In-depth Technical Guide to the Physical Properties of 3-Bromo-4-fluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 3-Bromo-4-fluorobenzyl bromide, a key intermediate in pharmaceutical synthesis. The document details its melting and boiling points, outlines the experimental methodologies for their determination, and presents a visual representation of its synthesis pathway.

Core Physical Properties

This compound is a solid at room temperature, appearing as a white or colorless to light yellow powder or lump.[1] Its key physical properties are summarized in the table below.

| Physical Property | Value |

| Melting Point | 39.0 - 43.0 °C[1] |

| 41 °C[2] | |

| Boiling Point | 259.8 ± 25.0 °C (Predicted) at 760 mmHg[2] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical constants such as melting and boiling points is crucial for the identification and purity assessment of chemical compounds.[3]

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.[3] The presence of impurities typically leads to a depression and broadening of the melting point range.[3]

Methodology: Capillary Method

A common and effective method for determining the melting point of a crystalline solid involves using a melting point apparatus with a heated metal block or an oil bath (like a Thiele tube).

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[4][5]

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically around 2 °C per minute, to ensure uniform heat distribution.

-

Observation: The temperatures at which the substance first begins to melt (the first appearance of liquid) and when it completely liquefies are recorded. This range is reported as the melting point.[5] For a preliminary determination, a faster heating rate can be used to find an approximate melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6][7]

Methodology: Small-Scale Capillary Technique

For determining the boiling point of a small quantity of liquid, a common laboratory technique involves a fusion tube and an inverted capillary tube.

-

Sample Preparation: A few milliliters of the liquid are placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[6][8][9]

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus, such as an oil bath or a heating block.[6][8]

-

Heating and Observation: The apparatus is heated slowly. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[6][7] The heating is then discontinued, and the apparatus is allowed to cool slowly.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

Synthesis and Reactivity

This compound is a valuable reagent in organic synthesis, often utilized for the introduction of the 3-bromo-4-fluorobenzyl moiety into various molecules.

Synthesis Pathway

The compound is typically synthesized from 3-bromo-4-fluorotoluene via a free radical bromination reaction.

Caption: Synthesis of this compound.[2]

Typical Reactivity: Nucleophilic Substitution

Benzyl bromides are reactive electrophiles that readily undergo nucleophilic substitution reactions (S_N2), where the bromide is displaced by a nucleophile. This reactivity is fundamental to their application in drug discovery and materials science for building more complex molecules.

Caption: General S_N2 reaction pathway for benzyl bromides.

References

- 1. This compound | 78239-71-1 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound CAS#: 78239-71-1 [amp.chemicalbook.com]

- 3. athabascau.ca [athabascau.ca]

- 4. scribd.com [scribd.com]

- 5. byjus.com [byjus.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

Solubility Profile of 3-Bromo-4-fluorobenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-4-fluorobenzyl bromide in organic solvents. Due to the limited availability of quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside a qualitative summary based on available information and theoretical principles. This guide is intended to be a practical resource for laboratory professionals requiring solubility data for reaction planning, process development, and other research applications.

Introduction

This compound is a substituted aromatic halide commonly employed as a building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex organic molecules. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in chemical reactions, purification processes, and formulation development. This guide outlines the known solubility properties of this compound and provides a methodology for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅Br₂F |

| Molecular Weight | 267.92 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 41 °C |

| Boiling Point | 259.8±25.0 °C (Predicted) |

| Density | 1.923±0.06 g/cm³ (Predicted) |

Solubility Data

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. The absence of this data highlights the need for empirical determination in the context of specific research or process requirements.

Qualitative Solubility Data

Limited qualitative solubility information is available. This information, combined with the solubility of structurally similar compounds, provides a general understanding of its solubility profile.

Table 2: Qualitative Solubility of this compound and Structurally Similar Compounds

| Solvent | Compound | Solubility |

| Methanol | This compound | Soluble[1] |

| Water | This compound | Slightly soluble[1] |

| Chloroform | 3-Fluorobenzyl bromide | Soluble[2] |

| Chloroform | 3-Bromobenzyl bromide | Sparingly soluble[3] |

| Dichloromethane | 3-Bromobenzyl bromide | Soluble[4] |

| Diethyl Ether | 3-Bromobenzyl bromide | Soluble[4] |

| Dioxane | 2-Bromobenzyl bromide | Soluble (1 g/10 mL)[5][6] |

| Ethyl Acetate | 3-Fluorobenzyl bromide | Soluble[2] |

Based on its structure—a moderately polar aromatic ring with halogen substituents and a bromomethyl group—this compound is expected to be soluble in a range of polar aprotic and nonpolar organic solvents. Its solubility is likely to be lower in highly polar protic solvents (aside from potential reactivity) and very low in water, which is consistent with the available data.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., THF, DMF, DMSO, acetonitrile, toluene, etc.)

-

Analytical balance (readable to ±0.0001 g)

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Oven for drying

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram.

References

An In-depth Technical Guide on the Stability and Storage of 3-Bromo-4-fluorobenzyl bromide

For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of chemical reagents is paramount. This guide provides a comprehensive overview of the stability and optimal storage conditions for 3-Bromo-4-fluorobenzyl bromide (CAS No: 78239-71-1), a key intermediate in various pharmaceutical syntheses.

Physicochemical Properties Influencing Stability

The inherent stability of this compound is dictated by its chemical structure and physical properties. Understanding these characteristics is crucial for its proper handling and storage.

| Property | Value | Implication for Stability |

| Melting Point | 39.0 to 43.0 °C[1] | The relatively low melting point suggests that the solid may melt or soften at elevated ambient temperatures, potentially affecting its long-term stability and handling. |

| Boiling Point | ~259.8 °C (Predicted)[2] | A high boiling point indicates low volatility under standard conditions, reducing the risk of evaporation from a properly sealed container. |

| Density | ~1.923 g/cm³ (Predicted)[2] | This value is primarily for informational purposes and has minimal direct impact on chemical stability. |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid[1] | A change in color from white/colorless to yellow or brown upon storage can be an indicator of degradation. |

| Solubility | Soluble in Methanol[2] | While useful for reactions, storage in protic solvents like methanol is not recommended as it may lead to solvolysis of the reactive benzyl bromide group. |

| Sensitivity | Lachrymatory[2] | This indicates the compound is an irritant, particularly to the eyes, necessitating careful handling in a well-ventilated area. It also suggests reactivity. |

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended based on information from suppliers and safety data sheets:

-

Temperature: For long-term storage, refrigeration at 2-8°C is advised.[2] This minimizes the rate of potential degradation reactions.

-

Atmosphere: Storage under an inert gas atmosphere , such as nitrogen or argon, is recommended.[2][3] This prevents reaction with atmospheric moisture and oxygen.

-

Container: The compound should be kept in a tightly closed container . This prevents the ingress of moisture and other atmospheric contaminants. Store in the original container, which may be specifically designed for chemical resistance.[1]

-

Environment: Store in a dry, cool, and well-ventilated place .[4] Avoid areas with high humidity or direct sunlight. The storage area should be designated for corrosive materials.[5]

-

Purity: The purity of the compound as supplied is typically greater than 98.0%, as determined by Gas Chromatography (GC).[1]

Incompatible Materials and Conditions to Avoid

To prevent hazardous reactions and degradation of the product, avoid contact with the following:

-

Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

-

Bases: May promote elimination or substitution reactions, leading to degradation of the compound.

-

Moisture: this compound is sensitive to moisture, which can lead to hydrolysis of the benzyl bromide moiety, forming the corresponding alcohol and hydrobromic acid.

-

Metals: The compound may be corrosive to certain metals.[5]

Logical Workflow for Ensuring Chemical Stability

The following diagram illustrates the key steps and considerations for maintaining the stability of this compound from receipt to long-term storage.

Caption: Logical workflow for maintaining the stability of this compound.

Experimental Protocol: Stability Assessment (Illustrative Example)

Objective: To determine the stability of this compound under various storage conditions over time.

Methodology:

-

Sample Preparation:

-

Procure a high-purity batch of this compound.

-

Aliquot the compound into several vials suitable for the chosen storage conditions.

-

Some vials should be sealed under an inert atmosphere (e.g., argon or nitrogen), while others are sealed under normal atmosphere to serve as a comparison.

-

-

Storage Conditions:

-

Store the vials under a matrix of conditions, for example:

-

Recommended: 2-8°C, inert atmosphere, protected from light.

-

Ambient: 25°C / 60% Relative Humidity (RH), normal atmosphere.

-

Accelerated: 40°C / 75% RH, normal atmosphere.

-

Light Exposure: 25°C, exposed to controlled UV/Vis light.

-

-

-

Time Points:

-

Establish a schedule for pulling samples for analysis (e.g., T=0, 1 month, 3 months, 6 months, 12 months).

-

-

Analytical Method:

-

A stability-indicating analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector, should be developed and validated.

-

GC Method Example:

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, ramp to 280°C.

-

Detector Temperature: 300°C.

-

Carrier Gas: Helium or Hydrogen.

-

-

The method must be able to separate the intact this compound from potential degradation products (e.g., 3-bromo-4-fluorobenzyl alcohol, 3-bromo-4-fluorobenzaldehyde).

-

-

Data Analysis:

-

At each time point, analyze a sample from each storage condition.

-

Calculate the purity of this compound as a percentage of the peak area.

-

Identify and quantify any significant degradation products.

-

Plot the purity versus time for each condition to determine the degradation rate and estimate the shelf life.

-

The following diagram outlines the workflow for a typical stability study.

Caption: Experimental workflow for a stability assessment study.

References

Safety and Handling of 3-Bromo-4-fluorobenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-4-fluorobenzyl bromide (CAS No. 78239-71-1), a halogenated aromatic hydrocarbon utilized as a key intermediate in organic synthesis, particularly within pharmaceutical and materials science research. Due to its hazardous nature, strict adherence to safety protocols is imperative to mitigate risks to personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its primary hazards to ensure safe handling. The compound is known to cause severe skin burns and eye damage and may be corrosive to metals. Inhalation of dust or fumes may cause respiratory irritation.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Danger[2]

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 78239-71-1 | [1][2][3][4] |

| Molecular Formula | C₇H₅Br₂F | [3][4][5] |

| Molecular Weight | 267.92 g/mol | [3][4][5] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid. | [1][3] |

| Melting Point | 39.0 to 43.0 °C (102.2 to 109.4 °F) | [1][2] |

| Purity | >98.0% (GC) | [1][2] |

| Solubility | Soluble in Methanol. | [2] |

| Sensitivity | Moisture Sensitive | [2] |

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure risk, appropriate personal protective equipment and engineering controls must be utilized.

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for preventing accidents and ensuring the stability of the compound.

-

Handling: Avoid all personal contact, including inhalation of dust or fumes. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The compound should be stored under an inert atmosphere and refrigerated (0-10°C).[2] Keep containers tightly sealed to prevent moisture contamination.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Spill Cleanup Protocol

In the case of a spill, follow these procedures to ensure safety and minimize environmental contamination.

-

Minor Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by washing with soap and water.

-

-

Major Spills:

-

Evacuate the area and prevent entry.

-

Contact emergency services.

-

Ventilate the area and contain the spill if possible without risk.

-

Below is a workflow diagram for handling a chemical spill of this compound.

Firefighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, foam, or a water spray.

-

Specific Hazards: Combustion may produce toxic fumes, including carbon oxides and halogenated compounds.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Experimental Protocol: Standard Safe Handling in a Laboratory Setting

The following diagram outlines the standard procedure for the safe handling of this compound during a typical laboratory experiment.

References

- 1. This compound | 78239-71-1 | TCI AMERICA [tcichemicals.com]

- 2. This compound | 78239-71-1 | TCI EUROPE N.V. [tcichemicals.com]

- 3. CAS 78239-71-1: 2-Bromo-4-(bromomethyl)-1-fluorobenzene [cymitquimica.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Buy this compound | 78239-71-1 [smolecule.com]

Methodological & Application

Application Notes and Protocols: 3-Bromo-4-fluorobenzyl Bromide as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-fluorobenzyl bromide is a key building block in medicinal chemistry, primarily utilized for the synthesis of targeted therapeutics. Its unique substitution pattern, featuring a reactive benzylic bromide for alkylation, a bromine atom for cross-coupling reactions, and a fluorine atom to modulate physicochemical properties, makes it a versatile intermediate in the development of novel pharmaceuticals. This document provides detailed application notes and experimental protocols for its use in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and tyrosine kinase inhibitors (TKIs).

Key Applications in Pharmaceutical Synthesis

This compound is a valuable reagent for introducing the 3-bromo-4-fluorobenzyl moiety into a target molecule. This is particularly relevant in the synthesis of:

-

PARP Inhibitors: As a precursor to key intermediates for drugs like Olaparib, which are used in cancer therapy, particularly for BRCA-mutated cancers.

-

Tyrosine Kinase Inhibitors: For the synthesis of various TKI scaffolds that target signaling pathways implicated in cancer cell proliferation and angiogenesis.

The presence of the bromine atom on the aromatic ring allows for further diversification of the molecule through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the exploration of a wider chemical space during drug discovery.

Data Presentation: Representative Reactions and Yields

The following table summarizes typical applications of this compound and its derivatives in the synthesis of pharmaceutical intermediates.

| Application | Reaction Type | Nucleophile/Substrate | Product | Typical Yield (%) |

| PARP Inhibitor Intermediate Synthesis | N-Alkylation | Piperazine | 1-(3-Bromo-4-fluorobenzyl)piperazine | 80-90% |

| Tyrosine Kinase Inhibitor Intermediate Synthesis | N-Alkylation | Pyrrolo[2,3-d]pyrimidine | 7-(3-Bromo-4-fluorobenzyl)pyrrolo[2,3-d]pyrimidine | 70-85% |

| Ether Synthesis | O-Alkylation | Phenol | 1-Bromo-2-fluoro-4-(phenoxymethyl)benzene | 60-75% |

Experimental Protocols

Protocol 1: Synthesis of a PARP Inhibitor Intermediate via N-Alkylation of Piperazine

This protocol describes the synthesis of 1-(3-bromo-4-fluorobenzyl)piperazine, a key intermediate for certain PARP inhibitors.

Workflow Diagram:

Caption: Workflow for the N-alkylation of piperazine.

Materials:

-

This compound (1.0 eq)

-

Piperazine (2.0 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of piperazine in anhydrous acetonitrile, add potassium carbonate.

-

Add a solution of this compound in anhydrous acetonitrile dropwise to the piperazine mixture at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(3-bromo-4-fluorobenzyl)piperazine.

Expected Yield: 80-90%.

Protocol 2: Synthesis of a Tyrosine Kinase Inhibitor Intermediate via N-Alkylation of a Heterocycle

This protocol outlines the synthesis of a 7-(3-bromo-4-fluorobenzyl)pyrrolo[2,3-d]pyrimidine intermediate, a common core in various tyrosine kinase inhibitors.[1]

Workflow Diagram:

Caption: Workflow for N-alkylation of a heterocyclic amine.

Materials:

-

Substituted pyrrolo[2,3-d]pyrimidine (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

This compound (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF at 0°C under an inert atmosphere, add the substituted pyrrolo[2,3-d]pyrimidine portionwise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add a solution of this compound in anhydrous DMF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the desired product.

Expected Yield: 70-85%.

Signaling Pathway Context

PARP Inhibition in DNA Repair

PARP inhibitors function by blocking the action of PARP enzymes, which are crucial for the repair of single-strand DNA breaks (SSBs). In cancer cells with BRCA mutations, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is deficient. When SSBs are not repaired by PARP, they can lead to DSBs during DNA replication. The combination of PARP inhibition and a deficient HR pathway leads to synthetic lethality, causing the death of cancer cells.

Signaling Pathway Diagram:

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Tyrosine Kinase Inhibition

Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and differentiation. In many cancers, these kinases are constitutively active, leading to uncontrolled cell growth. Tyrosine kinase inhibitors block the ATP binding site of these enzymes, preventing their function and thereby inhibiting downstream signaling pathways.

Signaling Pathway Diagram:

Caption: General mechanism of tyrosine kinase inhibitors.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 3-Bromo-4-fluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-fluorobenzyl bromide is a versatile bifunctional electrophile frequently employed in organic synthesis, particularly in the development of pharmaceutical intermediates and other bioactive molecules. Its structure features a highly reactive benzylic bromide, susceptible to nucleophilic attack, and a less reactive aryl bromide, which can be utilized in subsequent cross-coupling reactions. The presence of bromine and fluorine atoms on the aromatic ring also influences the electronic properties and reactivity of the molecule, making it a valuable building block for creating complex molecular architectures.

This document provides detailed application notes and experimental protocols for various nucleophilic substitution reactions involving this compound, targeting researchers, scientists, and drug development professionals.

General Reaction Mechanism

Nucleophilic substitution reactions with this compound predominantly proceed via an SN2 (Substitution Nucleophilic Bimolecular) mechanism. In this concerted process, the nucleophile attacks the electrophilic benzylic carbon, leading to the simultaneous displacement of the bromide leaving group.

A general representation of the SN2 reaction is depicted below:

Caption: General SN2 mechanism for nucleophilic substitution on this compound.

Applications in Synthesis

The reactivity of the benzylic bromide allows for the introduction of a variety of functional groups, making this compound a key intermediate in the synthesis of diverse molecular scaffolds.

Synthesis of Substituted Benzylamines (N-Alkylation)

The reaction of this compound with primary and secondary amines provides a straightforward route to N-substituted benzylamines, which are common moieties in many pharmaceutical agents.

Experimental Protocol: Synthesis of N-(3-Bromo-4-fluorobenzyl)-3-methylbutan-1-amine

This protocol is based on the known synthesis of the named compound, a potential building block in medicinal chemistry.

-

Materials:

-

This compound

-

3-Methylbutan-1-amine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure: a. To a solution of this compound (1.0 eq) in acetonitrile, add 3-methylbutan-1-amine (1.2 eq) and potassium carbonate (2.0 eq). b. Stir the reaction mixture at room temperature for 12-24 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, filter the reaction mixture to remove inorganic salts. e. Concentrate the filtrate under reduced pressure. f. Dissolve the residue in ethyl acetate and wash with water and then brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product. h. Purify the crude product by column chromatography on silica gel if necessary.

| Reactant/Product | Molar Mass ( g/mol ) | Use |

| This compound | 267.92 | Electrophile |

| 3-Methylbutan-1-amine | 87.16 | Nucleophile |

| N-(3-Bromo-4-fluorobenzyl)-3-methylbutan-1-amine | 274.17 | Product |

Synthesis of Benzyl Cyanides (Cyanation)

The cyanation of this compound is a key step in the synthesis of various pharmaceutical intermediates, as the nitrile group can be further elaborated into carboxylic acids, amines, or other functional groups.

Experimental Protocol: Synthesis of 3-Bromo-4-fluorophenylacetonitrile

-

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

5% NaCl solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure: a. To a solution of this compound (1.0 eq) in DMSO, add sodium cyanide (1.2 eq). b. Stir the reaction mixture at room temperature for 18 hours.[1] c. Pour the reaction mixture into ethyl acetate and wash four times with a 5% NaCl solution.[1] d. Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1] e. Purify the product by silica gel column chromatography to yield 3-bromo-4-fluorophenylacetonitrile as a light amber oil.[1]

| Reactant | Molar Ratio | Solvent | Time (h) | Temperature | Yield (%) |

| This compound | 1.0 | DMSO | 18 | Room Temp. | 75 |

| Sodium cyanide | 1.2 |

Synthesis of Benzyl Ethers (O-Alkylation)

General Experimental Protocol: Williamson Ether Synthesis

-

Materials:

-

An alcohol or phenol

-

A strong base (e.g., sodium hydride, NaH)

-

This compound

-

Anhydrous aprotic solvent (e.g., THF, DMF)

-

-

Procedure: a. In a flame-dried flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent. b. Cool the solution in an ice bath and add the strong base portion-wise. c. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide or phenoxide. d. Add this compound dropwise to the solution. e. Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC). f. Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. g. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). h. Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent. i. Remove the solvent under reduced pressure and purify the crude ether by column chromatography or distillation.

Caption: Workflow for the Williamson Ether Synthesis.

Synthesis of Benzyl Thioethers (S-Alkylation)

Similar to O-alkylation, S-alkylation with thiols provides access to thioethers, which are important in various biologically active compounds. The higher nucleophilicity of thiols often allows for milder reaction conditions compared to alcohols.

General Experimental Protocol: Synthesis of Benzyl Thioethers

-

Materials:

-

A thiol (R-SH)

-

A base (e.g., potassium carbonate, sodium hydroxide)

-

This compound

-

A suitable solvent (e.g., DMF, ethanol, acetone)

-

-

Procedure: a. Dissolve the thiol in the chosen solvent. b. Add the base to the solution to generate the thiolate anion. c. To this mixture, add this compound. d. Stir the reaction at room temperature or with gentle heating. e. Monitor the reaction by TLC. f. Upon completion, work up the reaction by adding water and extracting with an organic solvent. g. Wash the organic layer with water and brine, dry, and concentrate. h. Purify the resulting thioether by chromatography or distillation.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide range of organic molecules. The protocols and data presented here provide a foundation for its use in nucleophilic substitution reactions, enabling the efficient construction of key intermediates for drug discovery and materials science. Researchers should consider the specific nucleophile and reaction conditions to optimize yields and minimize side reactions.

References

Application Notes: The Role of 3-Bromo-4-fluorobenzyl bromide in Medicinal Chemistry

Introduction

3-Bromo-4-fluorobenzyl bromide is a versatile bifunctional reagent of significant interest in medicinal chemistry and organic synthesis.[1] Its structure is primed for introducing a uniquely substituted benzyl moiety into target molecules. The benzyl group itself is a common scaffold, while the fluorine and bromine substituents offer strategic advantages for drug design. The fluorine atom can enhance metabolic stability, binding affinity, and modulate pharmacokinetic properties, while the reactive benzyl bromide group allows for facile covalent bond formation with a variety of nucleophiles. This makes it a valuable building block in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors for oncology.

Key Applications in Drug Discovery

The primary role of this compound in medicinal chemistry is as an alkylating agent to introduce the 3-bromo-4-fluorobenzyl group into a lead molecule. This is particularly valuable in constructing inhibitors that target the ATP-binding site of protein kinases.

Case Study: Synthesis of Multi-Targeted Receptor Tyrosine Kinase (RTK) Inhibitors

A prominent application for substituted benzyl bromides is in the synthesis of potent inhibitors of Receptor Tyrosine Kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFRβ). These kinases are crucial mediators of tumor angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients, enabling their growth and metastasis.

In a notable study, a series of N⁴-(3-bromophenyl)-7-(substitutedbenzyl)pyrrolo[2,3-d]pyrimidines were designed and synthesized as dual inhibitors of PDGFRβ and VEGFR-2.[2][3] The synthesis involves a key step where a pyrrolo[2,3-d]pyrimidine core is alkylated at the N7 position using various substituted benzyl halides.[2] this compound is an ideal candidate for this reaction, allowing for the exploration of structure-activity relationships (SAR) at this position. The general synthetic approach is highly relevant for researchers aiming to develop novel kinase inhibitors.[3]

Quantitative Data Summary

The following table summarizes the biological activity of exemplary N⁴-(3-bromophenyl)-7-(substitutedbenzyl)pyrrolo[2,3-d]pyrimidine analogs synthesized via a general method for which this compound is a suitable starting material.[2] The data highlights the potency of these compounds as dual inhibitors of key angiogenic kinases.

| Compound ID | N7-Substituent | PDGFRβ IC₅₀ (μM) | VEGFR-2 IC₅₀ (μM) |

| 11a | 3-methoxybenzyl | 0.006 | 0.026 |

| 12a | 3-ethoxybenzyl | 0.007 | 0.038 |

| 17a | 3-chlorobenzyl | 0.010 | 0.033 |

| 19a | 3-bromobenzyl | 0.005 | 0.022 |

| Sunitinib | (Reference) | 0.003 | 0.008 |

| TSU-68 | (Reference) | 0.020 | 0.007 |

Data sourced from Bioorganic & Medicinal Chemistry, 2012, 20(7), 2444-54.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N⁴-(3-Bromophenyl)-7-(substituted benzyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines

This protocol is adapted from the work of Gangjee et al. and describes the N-alkylation step where this compound would be used.[2][3]

Materials:

-

N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (key intermediate)

-

This compound (or other substituted benzyl bromide)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the key intermediate, N⁴-(3-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (1 equivalent), in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Stir the resulting suspension at 0 °C for 30 minutes.

-

Add a solution of this compound (1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude residue by silica gel column chromatography, typically using a gradient of methanol in chloroform or ethyl acetate in hexanes, to yield the desired final product.

-

Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Visualizations

References

- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 2. N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N4-(3-bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as Potent Multiple Receptor Tyrosine Kinase Inhibitors: Design, Synthesis, and In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Bromo-4-fluorobenzyl bromide in Materials Science

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

However, the structural motifs of 3-Bromo-4-fluorobenzyl bromide—a brominated aromatic ring and a reactive benzyl bromide group—are characteristic of monomers and functionalizing agents used in the synthesis of advanced materials. Brominated compounds, for instance, are known to enhance the properties of materials used in organic solar cells.[1][2] The benzyl bromide moiety is a well-established functional group for polymer modification and for participating in various cross-coupling reactions to build polymer backbones.

Therefore, to fulfill the scope of this request and provide relevant, practical information, the following application note presents a representative, albeit hypothetical, protocol. This document illustrates how this compound could be employed in the synthesis of a conjugated polymer for potential use in organic electronics, based on established chemical principles such as the Suzuki cross-coupling reaction.

Application Note 1: Hypothetical Synthesis of a Poly(p-phenylene vinylene) (PPV) Derivative for Organic Electronics

Application: Synthesis of a functionalized conjugated polymer, Poly(2-(3-bromo-4-fluorobenzyl)-1,4-phenylene vinylene), for potential applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Principle: The 3-bromo-4-fluorobenzyl group can be introduced as a side chain onto a polymer backbone. This side group can serve several purposes:

-

Solubility: The bulky, polar side group can enhance the solubility of the rigid polymer backbone in common organic solvents, which is crucial for solution-based processing of thin films for electronic devices.

-

Morphology Control: The nature of the side chain influences the solid-state packing of the polymer chains, which in turn affects charge transport properties.

-

Electronic Tuning: The electron-withdrawing nature of the fluorine and bromine atoms can modulate the electronic energy levels (HOMO/LUMO) of the resulting polymer.

-

Post-polymerization Functionalization: The remaining aryl bromide on the side chain offers a reactive site for further chemical modification of the polymer.

The polymerization can be achieved via a Gilch polymerization, a common method for synthesizing PPV derivatives from α,α'-dihalo-p-xylenes.

Experimental Protocols

Protocol 1: Synthesis of the Monomer: 1,4-Bis(bromomethyl)-2-(3-bromo-4-fluorobenzyl)benzene

This protocol describes the synthesis of the monomer required for the polymerization.

Materials:

-

1,4-Dimethyl-2-(3-bromo-4-fluorobenzyl)benzene (precursor, requires separate synthesis)

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Hexanes

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-Dimethyl-2-(3-bromo-4-fluorobenzyl)benzene (1 equivalent) in anhydrous CCl₄.

-

Add NBS (2.2 equivalents) and a catalytic amount of BPO to the solution.

-